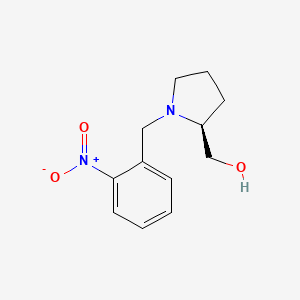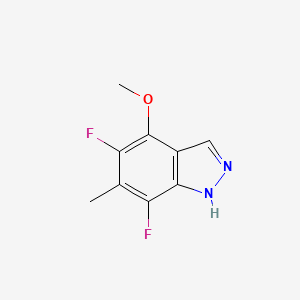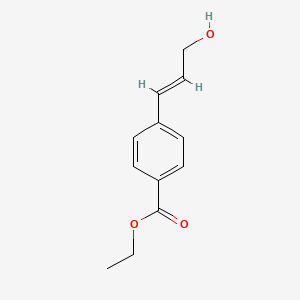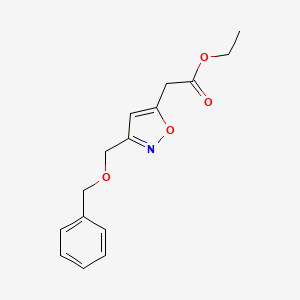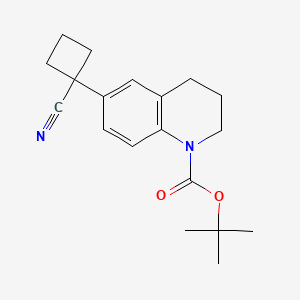
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a quinoline core, a cyanocyclobutyl group, and a tert-butyl ester functionality. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanocyclobutyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the cyanocyclobutyl group, converting it to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry:
Intermediate in Synthesis: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine:
Drug Development: Due to its potential biological activities, this compound is of interest in the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the cyanocyclobutyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
- tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- This compound
Comparison:
- Structural Differences: While similar compounds may share the quinoline core and tert-butyl ester functionality, differences in the substituents on the quinoline ring or the cyanocyclobutyl group can lead to variations in their chemical and biological properties.
- Biological Activity: The presence of different substituents can affect the compound’s ability to interact with biological targets, leading to differences in potency, selectivity, and toxicity.
- Synthetic Accessibility: Some similar compounds may be easier to synthesize or may require fewer steps, making them more attractive for industrial production.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
tert-butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-18(2,3)23-17(22)21-11-4-6-14-12-15(7-8-16(14)21)19(13-20)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3 |
InChI 键 |
RISJHFSKMYUIRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



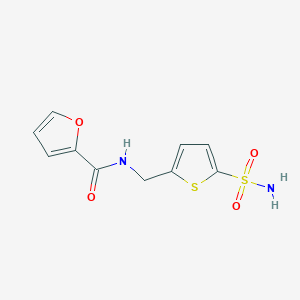
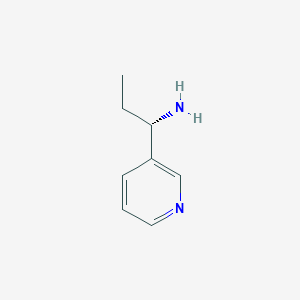
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)



